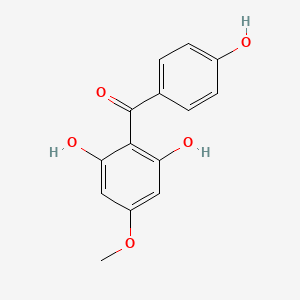

2,6,4'-Trihydroxy-4-méthoxybenzophénone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6,4’-Trihydroxy-4-methoxybenzophenone is an organic compound with the chemical formula C14H12O5 and a molecular weight of 260.24 g/mol . It is a white crystalline powder with a faint aromatic odor. This compound is known for its excellent stability and solubility in various organic solvents such as alcohols, ethers, and ketones . It exhibits remarkable antioxidant and anti-inflammatory properties and is effective in absorbing ultraviolet radiation, making it useful in various applications .

Applications De Recherche Scientifique

2,6,4’-Trihydroxy-4-methoxybenzophenone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It has been found to show neurotrophic activity, inducing neurite outgrowth in pc-12 cells . It also shows weak inhibitory activity of testosterone 5alpha-reductase .

Mode of Action

Its neurotrophic activity suggests it may interact with neuronal cells to promote neurite outgrowth . Its weak inhibitory activity on testosterone 5alpha-reductase suggests it may interfere with the conversion of testosterone to dihydrotestosterone .

Biochemical Pathways

Given its neurotrophic activity and weak inhibitory activity on testosterone 5alpha-reductase, it may be involved in neuronal growth and development pathways, as well as hormone regulation pathways .

Result of Action

The compound has been found to induce neurite outgrowth in PC-12 cells, suggesting a potential role in promoting neuronal growth and development . It also shows weak inhibitory activity on testosterone 5alpha-reductase, which could influence hormone regulation .

Action Environment

The compound has good stability and solubility . It can dissolve in many organic solvents, such as alcohols, ethers, and ketones . This compound has excellent antioxidative and ultraviolet light resistance properties under UV light . It can effectively absorb ultraviolet light, protecting the skin from UV radiation damage, and also has antioxidative and anti-inflammatory properties . The reaction conditions for its synthesis are generally under alkaline conditions .

Analyse Biochimique

Biochemical Properties

It has been found to induce neurite outgrowth in PC-12 cells at a concentration of 50 micrograms per milliliter . This suggests that it may interact with certain enzymes, proteins, and other biomolecules to influence biochemical reactions.

Cellular Effects

2,6,4’-Trihydroxy-4-methoxybenzophenone has been observed to have effects on various types of cells. For instance, it has been found to exhibit low cytotoxic effect against HeLa and 3T3 cell lines with IC50 values of 132 ug/ml and 158 ug/ml, respectively . This indicates that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its observed effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 179-181°C and a predicted boiling point of 472.0±45.0 °C . This information could be relevant for understanding its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Méthodes De Préparation

The synthesis of 2,6,4’-Trihydroxy-4-methoxybenzophenone typically involves the condensation reaction of 2,4-dimethoxyphenol with phenol under alkaline conditions . The reaction is carried out by mixing the reactants in a suitable solvent, such as ethanol, and adding a base like sodium hydroxide to facilitate the condensation. The reaction mixture is then heated to reflux for several hours, followed by cooling and acidification to precipitate the product . The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Analyse Des Réactions Chimiques

2,6,4’-Trihydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

2,6,4’-Trihydroxy-4-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

2,4-Dihydroxybenzophenone: Lacks the methoxy group, resulting in different solubility and reactivity properties.

2,2’,4,4’-Tetrahydroxybenzophenone: Contains additional hydroxyl groups, enhancing its antioxidant activity but altering its solubility and stability.

4-Hydroxybenzophenone: Lacks the additional hydroxyl and methoxy groups, making it less effective as a UV absorber.

These comparisons highlight the unique combination of functional groups in 2,6,4’-Trihydroxy-4-methoxybenzophenone, which contribute to its distinct chemical and biological properties.

Propriétés

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMIGSUACCKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone?

A: 2,6,4'-Trihydroxy-4-methoxybenzophenone has demonstrated several biological activities in in vitro studies. Notably, it exhibits neurotrophic activity by inducing neurite outgrowth in PC-12 cells, a rat pheochromocytoma cell line often used in neurobiological research. [] This suggests potential for further investigation in neurodegenerative disease models. Additionally, it has shown moderate inhibitory activity against the chymotrypsin-like activity of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. [] This mechanism could be relevant to its reported cytotoxic activity in some cancer cell lines. [] It also exhibits testosterone 5α-reductase inhibitory activity, surpassing the potency of ethinylestradiol in a comparative study. [] This finding suggests a potential role in managing conditions associated with elevated testosterone levels.

Q2: Where is 2,6,4'-Trihydroxy-4-methoxybenzophenone found in nature?

A2: 2,6,4'-Trihydroxy-4-methoxybenzophenone is a naturally occurring benzophenone derivative. It has been isolated from several plant sources, including:

- Anemarrhena asphodeloides Bunge (rhizomes) [, ]

- Phaleria macrocarpa (Scheff.) Boerl. (fruits) [, ]

- Iris pallida Lam. (resinoid) []

Q3: How does the structure of 2,6,4'-Trihydroxy-4-methoxybenzophenone relate to its biological activity?

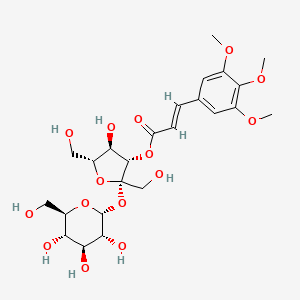

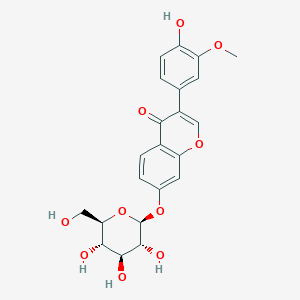

A: While specific structure-activity relationship (SAR) studies focusing solely on 2,6,4'-Trihydroxy-4-methoxybenzophenone are limited in the provided research, some insights can be drawn. The presence of the benzophenone core structure, with its hydroxyl and methoxy substituents, seems crucial for its observed activities. For instance, the cytotoxic activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone was significantly higher than its glucoside derivative, 6,4'-dihydroxy-4-methoxybenzophenone-2-O-β-D-glucopyranoside, in tests against HeLa and 3T3 cell lines. [] This suggests that the free hydroxyl groups might be important for its cytotoxic effect. Further investigation into the SAR of this compound, including modifications to its core structure and substituents, would be valuable to understand the influence of these structural features on its various biological activities.

Q4: What analytical techniques have been used to characterize 2,6,4'-Trihydroxy-4-methoxybenzophenone?

A4: The identification and characterization of 2,6,4'-Trihydroxy-4-methoxybenzophenone from various plant sources have been achieved using a combination of techniques, including:

- Chromatographic methods: Various chromatographic techniques such as vacuum liquid chromatography, column chromatography, and high-performance liquid chromatography (HPLC) have been used for the isolation and purification of the compound. [, ]

- Spectroscopic methods: Structural elucidation has been primarily achieved using spectroscopic data from:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

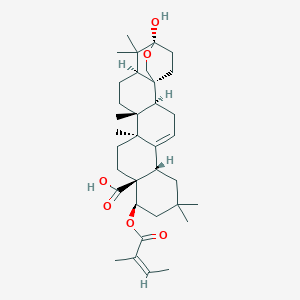

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)